4-Amino-5-iodonicotinaldehyde
Description
4-Amino-5-iodonicotinaldehyde is a pyridine derivative featuring an amino group at the 4-position, an iodine atom at the 5-position, and an aldehyde functional group at the 3-position of the pyridine ring. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and materials chemistry, due to its reactive aldehyde moiety and halogen substitution. Its structure enables participation in nucleophilic additions, cross-coupling reactions, and coordination chemistry.
Properties
IUPAC Name |
4-amino-5-iodopyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5IN2O/c7-5-2-9-1-4(3-10)6(5)8/h1-3H,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFEYBGXKUAGDNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)I)N)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5IN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00650766 | |
| Record name | 4-Amino-5-iodopyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00650766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
902837-57-4 | |
| Record name | 4-Amino-5-iodo-3-pyridinecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=902837-57-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Amino-5-iodopyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00650766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Amino-5-iodonicotinaldehyde can be synthesized through several synthetic routes. One common method involves the iodination of 4-aminonicotinaldehyde using iodine in the presence of an oxidizing agent such as hydrogen peroxide. The reaction typically requires a solvent like acetonitrile and is conducted at elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 4-Amino-5-iodonicotinaldehyde undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Generation of substituted pyridines or other heterocyclic compounds.
Scientific Research Applications
4-Amino-5-iodonicotinaldehyde is utilized in various scientific research fields, including chemistry, biology, medicine, and industry.
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.
Industry: It is employed in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-Amino-5-iodonicotinaldehyde exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
Structural Analogues with Halogen Variations
Key compounds :
- 4-Amino-5-bromonicotinaldehyde (CAS 1289175-56-9, similarity score: 0.76)
- 4-Amino-5-chloronicotinaldehyde (CAS 100910-66-5, similarity score: 0.76)
- 4-Amino-6-chloronicotinaldehyde (CAS 42373-30-8, similarity score: 0.82)
| Property | 4-Amino-5-iodonicotinaldehyde | 4-Amino-5-bromonicotinaldehyde | 4-Amino-5-chloronicotinaldehyde | 4-Amino-6-chloronicotinaldehyde |
|---|---|---|---|---|
| Halogen Substituent | Iodo (5-position) | Bromo (5-position) | Chloro (5-position) | Chloro (6-position) |
| Molecular Weight | ~263 g/mol (estimated) | ~221 g/mol | ~177 g/mol | ~177 g/mol |
| Electronegativity | Low (I: 2.66) | Moderate (Br: 2.96) | High (Cl: 3.16) | High (Cl: 3.16) |
| Steric Bulk | High (iodine’s large atomic radius) | Moderate | Low | Low |
| Reactivity | Prone to oxidative elimination; slower nucleophilic substitution due to steric hindrance | Faster substitution than iodo analogues | High electrophilicity at aldehyde; rapid substitution | Altered regioselectivity due to 6-position chloro |
Key Findings :
- Halogen Effects: The iodo substituent in this compound confers greater steric bulk and lower electronegativity compared to bromo or chloro analogues, influencing reaction kinetics and selectivity. For example, bromo and chloro derivatives may undergo nucleophilic substitution more readily .
- Positional Isomerism: 4-Amino-6-chloronicotinaldehyde (similarity 0.82) exhibits higher structural similarity to the target compound than 5-bromo or 5-chloro derivatives, suggesting that halogen position (5 vs. 6) impacts electronic and steric properties less than halogen type .
Functional Group Variations
Key compounds :
- 4-Aminobenzoic acid (CAS 150-13-0, )
| Property | This compound | 4-Amino-5-methoxynicotinonitrile | 4-Aminobenzoic Acid |
|---|---|---|---|
| Functional Groups | Aldehyde, amino, iodo | Nitrile, methoxy, amino | Carboxylic acid, amino |
| Backbone | Pyridine ring | Pyridine ring | Benzene ring |
| Reactivity | Aldehyde enables nucleophilic additions | Nitrile stabilizes structure; methoxy donates electrons | Carboxylic acid participates in acid-base reactions |
| Applications | Cross-coupling, ligand synthesis | Stabilized intermediates | Pharmaceuticals, dyes |
Key Findings :
- Aldehyde vs. Nitrile: The aldehyde group in this compound enhances electrophilicity, making it more reactive in condensation or coupling reactions compared to the nitrile group in 4-Amino-5-methoxynicotinonitrile, which offers stability .
- Backbone Differences: Pyridine-based derivatives (e.g., nicotinaldehydes) exhibit distinct electronic properties compared to benzene-based analogues (e.g., 4-aminobenzoic acid), such as increased solubility in polar solvents and altered binding affinities in biological systems .
Biological Activity
4-Amino-5-iodonicotinaldehyde is a chemical compound that has garnered attention due to its potential biological activities. This article explores its biological effects, mechanisms of action, and therapeutic applications, supported by relevant research findings and data tables.
Chemical Structure and Properties
The compound has the molecular formula CHIO. Its structure features an amino group at the 4-position and an iodine atom at the 5-position on a nicotinaldehyde backbone. This unique configuration contributes to its reactivity and biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Modulation : The compound influences the activity of specific enzymes involved in cellular signaling and metabolic pathways. It interacts with enzymes like GPI-linked NAD(P)(+)-arginine ADP-ribosyltransferase 1, which is crucial for DNA repair and apoptosis.
- Covalent Bond Formation : The amino group and iodine atom enable covalent bonding with biological molecules, modulating their function.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It inhibits bacterial growth by targeting essential enzymes such as DNA gyrase and topoisomerase IV, which are vital for bacterial DNA replication.
Anticancer Potential
The compound's ability to modulate cellular pathways suggests potential anticancer properties. Studies have shown it can influence apoptosis and cell cycle regulation, making it a candidate for further investigation in cancer therapy.
Case Studies and Research Findings
- Cognitive Function Modulation : In rodent models, related compounds have demonstrated effects on cognitive functions by interacting with nicotinic acetylcholine receptors, indicating potential applications in treating cognitive disorders.
- Safety Profile : Preclinical evaluations showed that this compound exhibits low potential for genetic toxicity, as evidenced by negative results in both the Ames mutagenicity assay and micronucleus assays.
- Pharmacokinetics : Studies on oral bioavailability revealed favorable absorption characteristics across different species, indicating its potential for therapeutic use.
Comparative Analysis with Similar Compounds
To understand its unique properties, a comparison with similar compounds is valuable:
| Compound | Key Features | Biological Activity |
|---|---|---|
| This compound | Iodine substitution enhances reactivity | Antimicrobial, anticancer potential |
| 4-Amino-5-chloronicotinaldehyde | Chlorine substitution | Less reactive than iodine analog |
| 4-Amino-5-fluoronicotinaldehyde | Fluorine substitution | Increased lipophilicity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
